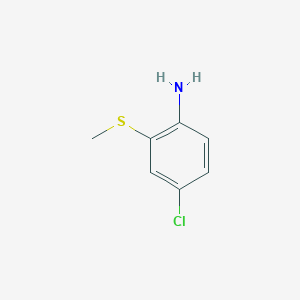
2-Methylthio-4-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of aniline derivatives often involves chemical oxidation processes . For example, the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture has been investigated . It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable intermediates .Chemical Reactions Analysis
The chemical reactions involving aniline derivatives often involve oxidation processes . For instance, the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture was studied . It was found that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable intermediates .Scientific Research Applications
Carcinogenic Potential Studies
Research has explored the carcinogenic potential of related compounds like 4,4′-methylene-bis(2-chloroaniline) in rats and mice. In various studies, the substance was found to induce tumors in several organs, highlighting its carcinogenic nature. These findings were significant in understanding the biological impact and potential health risks of exposure to such chemicals (Stula, Sherman, Zapp, & Clayton, 1975), (Russfield, Homburger, Boger, van Dongen, Weisburger, & Weisburger, 1975).
Genotoxic Studies
Research by Segerbäck & Kadlubar (1992) provided insights into the genotoxic nature of 4,4'-Methylenebis(2-chloroaniline) (MOCA). They studied DNA adducts formed in vivo and in vitro, uncovering how MOCA’s metabolism can contribute to its genotoxicity and potential carcinogenicity (Segerbäck & Kadlubar, 1992).
Hemoglobin Binding Studies
Sabbioni & Neumann (2005) explored the binding of MOCA to hemoglobin in rats, providing valuable insights for biological monitoring of exposure to aromatic amines. Their findings helped in understanding the interaction of MOCA with blood proteins, aiding in the assessment of occupational exposure risks (Sabbioni & Neumann, 2005).
Biological Monitoring and Exposure Assessment
Studies have focused on biological monitoring of workers exposed to MOCA, assessing the degree of worker absorption and exposure. These studies are crucial in developing safety protocols and exposure limits in industries where such chemicals are used (Lowry & Clapp, 1992), (Thomas & Wilson, 1984), (Clapp, Piacitelli, Zaebst, & Ward, 1991).
Environmental Impact
Wegman & Korte (1981) reported on the presence of chloroanilines in surface waters in The Netherlands, providing essential data on the environmental impact of such compounds. Their findings contribute to the broader understanding of the ecological footprint of industrial chemicals (Wegman & Korte, 1981).
Biodegradation Studies
Research into biodegradation of chloroanilines by soil bacteria, as reported by Vangnai & Petchkroh (2007), provides insights into potential bioremediation strategies for environments contaminated with such chemicals. Understanding the microbial breakdown of these compounds is crucial for developing environmental cleanup methods (Vangnai & Petchkroh, 2007).
properties
IUPAC Name |
4-chloro-2-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHVIGLOUSDNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylsulfanyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2775244.png)
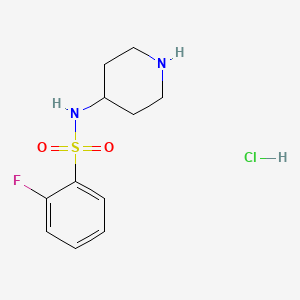
![N-allyl-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2775246.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2775247.png)
![1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B2775250.png)
![1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carbohydrazide](/img/structure/B2775252.png)

![2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2775254.png)
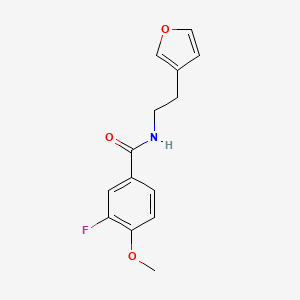

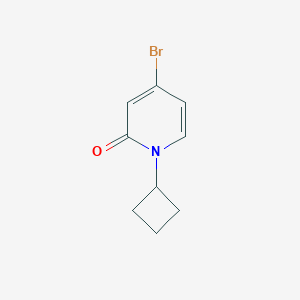
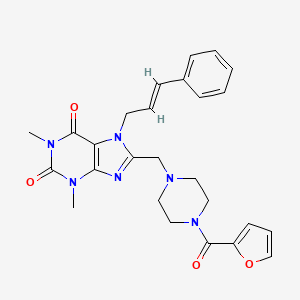
![3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride](/img/structure/B2775266.png)
![N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine](/img/structure/B2775267.png)